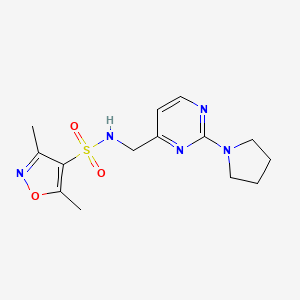

3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide

描述

属性

IUPAC Name |

3,5-dimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-10-13(11(2)22-18-10)23(20,21)16-9-12-5-6-15-14(17-12)19-7-3-4-8-19/h5-6,16H,3-4,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTNZENGLYNFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The compound, 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide, is a complex molecule with potential biological activityIt’s known that pyrrolidine derivatives often show significant pharmacological activity. They can act as antagonists of various receptors and inhibit a wide range of enzymes.

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This allows the compound to interact efficiently with its targets, leading to potential changes in the target’s function.

Biochemical Pathways

It’s known that pyrrolidine derivatives can affect a broad range of biochemical pathways, depending on their specific targets.

生化分析

Biochemical Properties

The compound 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. In myelofibrosis, a condition characterized by the overactivation of JAK2, this compound is thought to exert a modulatory effect.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is thought to block the activity of JAK2, thereby influencing the production and growth of blood cells.

Temporal Effects in Laboratory Settings

It is known that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

生物活性

3,5-Dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

- Isoxazole ring : Known for its role in various biological activities.

- Pyrimidine moiety : Often associated with anti-inflammatory and antiviral effects.

- Sulfonamide group : Commonly linked to antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. In vitro studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively.

2. Anti-inflammatory Effects

Compounds containing pyrimidine and isoxazole rings have been linked to anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

3. Antiviral Potential

Emerging studies suggest that derivatives of pyrimidine can exhibit antiviral properties, particularly against viruses like HIV. The structural features of this compound may enhance its ability to interfere with viral replication processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial cell wall synthesis | |

| Anti-inflammatory | Suppression of pro-inflammatory cytokines | |

| Antiviral | Inhibition of viral replication |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of sulfonamide derivatives, including those with similar structures to the target compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic application in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, compounds structurally related to this compound were tested for their ability to reduce edema and cytokine levels. The findings indicated a marked reduction in inflammation markers, supporting its potential use in inflammatory diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

Target Compound

- Core structure : 3,5-dimethylisoxazole-4-sulfonamide.

- Substituent : A pyrimidine ring at position 4, modified with a pyrrolidine group at position 2.

- Key functional groups : Sulfonamide (-SO2NH-), tertiary amine (pyrrolidine), and heteroaromatic rings (isoxazole, pyrimidine).

Analogous Compounds

- Structure : Pyridine sulfonamide with a 4-butyl-3,5-dimethylpyrazole substituent and a 4-chlorophenyl carbamoyl group.

- Synthesis : Derived from 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide and 4-chlorophenyl isocyanate .

- Key features : Chlorophenyl carbamoyl group enhances hydrophobicity; pyridine and pyrazole rings may influence π-π stacking.

- Structure: 3,5-dimethylisoxazole-4-sulfonamide linked to a 3,4-dioxocyclobut-1-enyl group substituted with a piperidine-methylamino moiety.

- Synthesis : Prepared via condensation of amine intermediates with aldehydes .

- Key features : Cyclobutene dione introduces electron-withdrawing effects; piperidine contributes to basicity.

- Structure: Benzenesulfonamide with a 3,5-dimethylpyrazole-methylamino group and a carbamimidoyl substituent.

- Synthesis : Synthesized by refluxing hydrazine hydrate with precursor 5 in dioxane .

Physicochemical Properties

- Lipophilicity : The pyrrolidine and pyrimidine groups in the target compound may enhance solubility compared to Compound 27’s chlorophenyl group, which increases hydrophobicity.

Pharmacological Implications

- Target Selectivity : The pyrrolidine-pyrimidine substituent in the target compound may favor interactions with purine-binding enzymes (e.g., kinases) over Compound 11’s carbamimidoyl group, which could target amidase or protease enzymes .

- Binding Interactions : Compound 27’s pyridine-pyrazole system may engage in dual π-π stacking, absent in the target compound’s isoxazole-pyrimidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。